Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate

Catalog No.
S002184
CAS No.
122555-91-3
M.F
C26H50N4O6
M. Wt
514.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,...

CAS Number

122555-91-3

Product Name

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate

IUPAC Name

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate

Molecular Formula

C26H50N4O6

Molecular Weight

514.7 g/mol

InChI

InChI=1S/C26H50N4O6/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9/h27H,10-20H2,1-9H3

InChI Key

NMHVTLJFPDOJOD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C

Description

The exact mass of the compound Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate is a macrocyclic compound that contains a tetraazacyclododecane core, which is a cyclic structure featuring four nitrogen atoms. This compound is characterized by the presence of three tert-butyl acetate groups attached to the nitrogen atoms of the cyclododecane framework. The molecular formula for this compound is C26H50N4O6C_{26}H_{50}N_{4}O_{6}, and it has a molecular weight of approximately 514.70 g/mol .

The compound serves as a chelating agent, particularly in coordination chemistry, where it forms stable complexes with various metal ions. Its unique structural properties allow for enhanced solubility and stability in biological and chemical environments.

DOTA-tri-t-Bu ester itself is not directly involved in biological processes. Its primary function is as a precursor to DOTA. DOTA forms stable complexes with lanthanide metal ions, such as gadolinium (Gd). These Gd-DOTA complexes are used as contrast agents in magnetic resonance imaging (MRI) due to their ability to alter the relaxation properties of water molecules [].

  • Substitution Reactions: The tert-butyl ester groups can be replaced with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
  • Deprotection Reactions: Under acidic conditions (e.g., using trifluoroacetic acid), the tert-butyl ester groups can be removed to yield the corresponding carboxylic acid derivatives .

These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.

As a chelating agent, Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate exhibits notable biological activity. It can form stable complexes with metal ions such as gadolinium and europium, which are utilized in magnetic resonance imaging (MRI) and other biomedical applications.

The compound influences biochemical pathways by altering the distribution and availability of metal ions within biological systems. Its pharmacokinetics are affected by its chemical properties and the nature of the complexes it forms . The interaction with biomolecules can lead to various cellular effects depending on the specific metal ions involved.

The synthesis of Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate typically involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate under basic conditions. The general steps include:

  • Preparation of Cyclen: Cyclen is synthesized from appropriate precursors.
  • Nucleophilic Substitution: Cyclen reacts with tert-butyl bromoacetate in the presence of a base (e.g., sodium hydride) to form the desired triacetate.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity .

This method allows for scalable production suitable for industrial applications.

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate has diverse applications:

  • Medical Imaging: It is used as a contrast agent in magnetic resonance imaging due to its ability to form stable complexes with paramagnetic metal ions.
  • Drug Delivery Systems: Its chelating properties make it suitable for targeted drug delivery and therapeutic applications.
  • Chemical Sensors: The compound can be employed in sensors for detecting metal ions in various environments.

These applications highlight its significance in both research and practical fields.

Interaction studies involving Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate primarily focus on its ability to complex with metal ions. Research indicates that it forms stable complexes that can influence biological systems significantly.

The interactions can also be studied through various spectroscopic techniques to understand how these complexes behave under different conditions . Such studies are crucial for optimizing its use in medical and industrial applications.

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate shares structural similarities with several other macrocyclic compounds:

Compound NameMolecular FormulaUnique Features
1,4,7-TriazacyclononaneC9H18N3C_9H_{18}N_3Smaller ring size; fewer nitrogen atoms
DOTA (1,4,7,10-Tetraazacyclododecane-1-acetic acid)C11H16N4O4C_{11}H_{16}N_4O_4Contains acetic acid instead of tert-butyl esters
DO3A (1,4,7-Tris(2-carboxyethyl)-1,4,7-triazacyclononane)C15H24N4O6C_{15}H_{24}N_4O_6More carboxylic acid groups; different chelation properties

These compounds are utilized in similar applications but differ in their chelation properties and stability profiles. Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate stands out due to its enhanced solubility and stability conferred by the tert-butyl groups.

XLogP3

2.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

514.37303533 g/mol

Monoisotopic Mass

514.37303533 g/mol

Heavy Atom Count

36

UNII

CMX8GL4N3Y

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate

Dates

Modify: 2023-09-13
[1]. Martha L Gilbert, et al. A new synthetic route to 2-(p-nitrobenzyl)-1,4,7,10-tetraazacyclododecane. doi:10.1016/S0040-4039(00)73873-1

Explore Compound Types